5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
The compound 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione features a fused bicyclic scaffold comprising a pyrrolidine ring fused with a triazole moiety. Key structural attributes include:
- Substituents: A 4-chlorophenyl group at position 5 and a 2,5-dimethylbenzyl group at position 1.
- Functional groups: The triazole-dione core contributes to hydrogen-bonding capabilities and rigidity, which are critical for pharmacological activity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-11-3-4-12(2)13(9-11)10-23-17-16(21-22-23)18(25)24(19(17)26)15-7-5-14(20)6-8-15/h3-9,16-17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJORWPIOKDFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a novel triazole derivative that has gained attention due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole ring through cycloaddition reactions and subsequent modifications to introduce the chlorophenyl and dimethylbenzyl groups.
Key Reactions:
- Cycloaddition : The formation of the triazole moiety is achieved through a [3+2] cycloaddition reaction involving azides and alkynes.
- Functionalization : Subsequent functionalization allows for the introduction of various substituents that enhance biological activity.
Antimicrobial Properties
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives possess a mechanism of action involving disruption of cell membrane integrity and inhibition of key metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives is well-documented. Compounds similar to the target compound have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may also exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Study on Antiviral Activity : A related triazole compound was evaluated for antiviral activity against tobacco mosaic virus (TMV). The results indicated that specific substitutions significantly enhanced antiviral efficacy, suggesting a structure-activity relationship that could be applicable to the target compound .
- Toxicity Assessment : In another study focusing on toxicity, several triazole derivatives were assessed for cytotoxicity against human cell lines. The findings revealed that certain modifications could reduce cytotoxic effects while maintaining antimicrobial activity .
The biological activity of triazoles is often linked to their ability to inhibit specific enzymes or interfere with cellular processes:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival.
- Membrane Disruption : Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and eventual cell death.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Core Structure and Substituent Comparison
Key Observations :
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data of Analogs
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
